molecular formula C10H16N4O B12998150 2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12998150
M. Wt: 208.26 g/mol
InChI Key: WQMGBURRRWPTNW-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which is then further reacted to yield the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its antitumor and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(dimethylamino)-6-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H16N4O/c1-6-4-7-8(11-5-6)12-10(14(2)3)13-9(7)15/h6H,4-5H2,1-3H3,(H2,11,12,13,15)

InChI Key

WQMGBURRRWPTNW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)N=C(NC2=O)N(C)C

Origin of Product

United States

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